molecular formula C27H30BrNO8 B11203511 Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203511
M. Wt: 576.4 g/mol
InChI Key: YNZYQMJJNBFDSY-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents through a series of reactions such as bromination, hydroxylation, and methoxylation. Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine. Compared to these compounds, 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique properties due to its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C27H30BrNO8

Molecular Weight

576.4 g/mol

IUPAC Name

diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30BrNO8/c1-6-36-26(31)18-14-29(13-16-8-9-21(33-3)22(10-16)34-4)15-19(27(32)37-7-2)24(18)17-11-20(28)25(30)23(12-17)35-5/h8-12,14-15,24,30H,6-7,13H2,1-5H3

InChI Key

YNZYQMJJNBFDSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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